molecular formula C21H16F2N2O4S B14219780 N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827577-13-9

N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B14219780
CAS No.: 827577-13-9
M. Wt: 430.4 g/mol
InChI Key: GOUVVTZFVHRTKX-UHFFFAOYSA-N
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Description

N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 3,5-Difluorobenzoyl Chloride: This step involves the reaction of 3,5-difluorobenzoic acid with thionyl chloride to form 3,5-difluorobenzoyl chloride.

    Coupling with 2-Aminophenyl Sulfamide: The 3,5-difluorobenzoyl chloride is then reacted with 2-aminophenyl sulfamide in the presence of a base such as triethylamine to form the intermediate product.

    Acetylation: The intermediate product is finally acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes.

    Material Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and enzyme activities.

Mechanism of Action

The mechanism of action of N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
  • N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the 3,5-difluorobenzoyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

827577-13-9

Molecular Formula

C21H16F2N2O4S

Molecular Weight

430.4 g/mol

IUPAC Name

N-[4-[[2-(3,5-difluorobenzoyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H16F2N2O4S/c1-13(26)24-17-6-8-18(9-7-17)30(28,29)25-20-5-3-2-4-19(20)21(27)14-10-15(22)12-16(23)11-14/h2-12,25H,1H3,(H,24,26)

InChI Key

GOUVVTZFVHRTKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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